Relebactam sodium is a potent, non-β-lactam-based β-lactamase inhibitor (BLI) classified under the diazabicyclooctane (DBO) scaffold. [, , ] It is primarily researched for its ability to restore the activity of β-lactam antibiotics against drug-resistant Gram-negative bacteria. [, , ] This compound is often studied in conjunction with imipenem/cilastatin, forming a combination with enhanced efficacy against specific bacterial infections. [, ]
Multiple synthetic routes have been explored for Relebactam sodium. One common approach involves modifications to the core DBO structure, typically starting from a commercially available precursor like 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxymethyl)-4-oxobutanoic acid. [] Key steps often include amidine formation, coupling reactions to introduce desired substituents, and deprotection strategies. [] Optimization of reaction conditions, like solvent systems, catalysts, and temperature, is crucial for achieving desired yields and isomeric purity. []
Relebactam sodium possesses a characteristic diazabicyclo[3.2.1]octane core structure. [] Its specific arrangement of functional groups, including the sulfamate and carboxylate moieties, plays a vital role in its interaction with β-lactamases. [] Structural studies utilizing techniques like X-ray crystallography provide insights into the binding mode of Relebactam sodium within the active site of these enzymes. []
The primary chemical reaction relevant to Relebactam sodium's activity is its interaction with β-lactamases. [, ] This involves the formation of a stable covalent adduct between Relebactam and the enzyme's active site serine residue. [, ] Detailed analysis of this reaction, including kinetic studies and identification of reaction intermediates, is crucial for understanding its inhibitory potency and spectrum of activity against different β-lactamase variants.
Relebactam sodium primarily functions by inhibiting bacterial β-lactamases, enzymes produced by bacteria to hydrolyze and inactivate β-lactam antibiotics. [, , ] It accomplishes this by forming a stable, irreversible covalent bond with the active site serine residue of these enzymes, preventing them from breaking down the β-lactam ring of antibiotics like imipenem. [, ] This mechanism of action effectively restores the antibacterial activity of these antibiotics against resistant bacterial strains. [, , ]
Relebactam sodium is primarily investigated for its potential in combating infections caused by drug-resistant Gram-negative bacteria. [, , ] Its primary application lies in scientific research exploring its effectiveness against specific bacterial strains, including those resistant to carbapenems, cephalosporins, and other β-lactam antibiotics. [, , ] Studies often focus on evaluating its in vitro activity against clinical isolates, determining minimum inhibitory concentrations (MICs), and investigating its synergistic effects when combined with other antibiotics. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: